N-(3-bromophenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetamide N-(3-bromophenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15268881
InChI: InChI=1S/C23H22BrN3O2/c1-15-9-11-16(12-10-15)22-19-7-2-3-8-20(19)23(29)27(26-22)14-21(28)25-18-6-4-5-17(24)13-18/h4-6,9-13H,2-3,7-8,14H2,1H3,(H,25,28)
SMILES:
Molecular Formula: C23H22BrN3O2
Molecular Weight: 452.3 g/mol

N-(3-bromophenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetamide

CAS No.:

Cat. No.: VC15268881

Molecular Formula: C23H22BrN3O2

Molecular Weight: 452.3 g/mol

* For research use only. Not for human or veterinary use.

N-(3-bromophenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetamide -

Specification

Molecular Formula C23H22BrN3O2
Molecular Weight 452.3 g/mol
IUPAC Name N-(3-bromophenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2-yl]acetamide
Standard InChI InChI=1S/C23H22BrN3O2/c1-15-9-11-16(12-10-15)22-19-7-2-3-8-20(19)23(29)27(26-22)14-21(28)25-18-6-4-5-17(24)13-18/h4-6,9-13H,2-3,7-8,14H2,1H3,(H,25,28)
Standard InChI Key GMSKICPRECGIOU-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2=NN(C(=O)C3=C2CCCC3)CC(=O)NC4=CC(=CC=C4)Br

Introduction

Structural Characteristics and Molecular Design

Molecular Architecture

The compound’s molecular formula, C23H22BrN3O2, reflects a hybrid structure combining a brominated aromatic system with a partially saturated phthalazine core. The IUPAC name, N-(3-bromophenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2-yl]acetamide, delineates its key substituents:

  • A 3-bromophenyl group linked via an acetamide bridge.

  • A 4-(4-methylphenyl)-tetrahydrophthalazin-1-one moiety contributing to planar rigidity.

PropertyValue
Molecular Weight452.3 g/mol
CAS NumberNot publicly disclosed
IUPAC NameSee above

The bromine atom enhances electrophilic reactivity, while the methylphenyl group stabilizes hydrophobic interactions in biological systems . X-ray crystallography of analogous compounds reveals that the tetrahydrophthalazin ring adopts a boat conformation, facilitating binding to enzyme active sites .

Synthetic Methodologies

Multi-Step Synthesis Pathway

The synthesis of N-(3-bromophenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetamide involves sequential reactions optimized for yield and purity :

  • Formation of the Tetrahydrophthalazin Core: Cyclocondensation of 4-methylbenzaldehyde with hydrazine derivatives under acidic conditions generates the 1-oxo-tetrahydrophthalazin scaffold .

  • Acetamide Bridging: Coupling the phthalazin intermediate with 3-bromophenylacetic acid using carbodiimide-mediated amidation achieves yields of 68–74%.

  • Purification: Column chromatography and recrystallization from ethanol-water mixtures yield >95% purity.

Key Reaction Conditions:

  • Temperature: 80–100°C for cyclocondensation.

  • Catalysts: p-Toluenesulfonic acid (cyclization), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for amidation .

Biological Activities and Mechanisms

Anticancer Properties

In vitro assays against human cancer cell lines (e.g., MCF-7, HeLa) demonstrate dose-dependent cytotoxicity, with IC50 values ranging from 12–28 μM . Mechanistic studies indicate:

  • Apoptosis Induction: Caspase-3/7 activation and DNA fragmentation observed via flow cytometry.

  • Cell Cycle Arrest: G2/M phase blockade linked to tubulin polymerization inhibition .

Anti-Inflammatory Effects

The compound suppresses NF-κB signaling in RAW264.7 macrophages, reducing TNF-α and IL-6 production by 40–60% at 10 μM. Molecular docking suggests interactions with the IKKβ kinase domain (binding energy: −9.2 kcal/mol) .

In Silico and In Vitro Validation

Target Engagement Studies

Molecular dynamics simulations predict high affinity for VEGFR2 (ΔG = −11.3 kcal/mol) and PDEB1 (ΔG = −10.8 kcal/mol), implicating roles in angiogenesis and cyclic nucleotide regulation .

TargetBinding Energy (kcal/mol)Biological Implication
VEGFR2−11.3Antiangiogenic therapy
TbrPDEB1−10.8Antiparasitic applications

Pharmacokinetic Profiling

Physicochemical properties calculated using SwissADME indicate moderate bioavailability (LogP = 3.2, TPSA = 78 Ų). HepG2 microsomal stability assays show a half-life of 2.3 hours, suggesting need for prodrug formulations .

Pharmacological Optimization and Toxicity

Structural Analogues

Modifications to the acetamide linker and bromophenyl group have yielded derivatives with improved potency. For example, replacing bromine with chlorine reduces hepatotoxicity (ALT levels decrease by 30%) while maintaining IC50 values .

Toxicity Profiles

Acute toxicity studies in rodents (LD50 > 500 mg/kg) and Ames tests (negative for mutagenicity) support further preclinical development. Chronic exposure at 50 mg/kg for 28 days shows no significant hematological abnormalities .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator